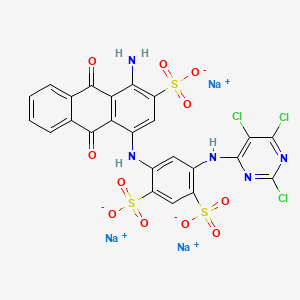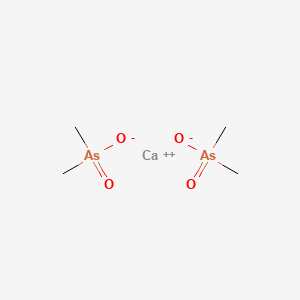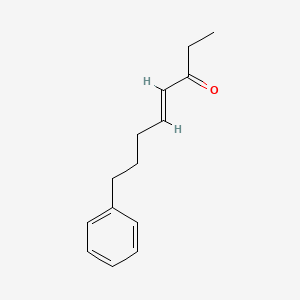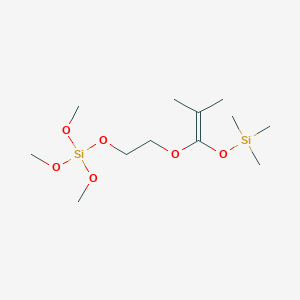
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is a silicon-based organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trimethylsiloxy groups, which impart distinct reactivity and stability. It is widely used in various fields, including organic synthesis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene typically involves the reaction of 2-trimethylsilylethanol with appropriate reagents under controlled conditions. One common method includes the use of 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This compound can be selectively deprotected under mild conditions using reagents like tetrabutylammonium fluoride .
Comparaison Avec Des Composés Similaires
1,2-Bis(trimethylsiloxy)ethane: Another silicon-based compound used for similar protective purposes.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable reagent in various chemical processes.
Propriétés
Formule moléculaire |
C12H28O6Si2 |
|---|---|
Poids moléculaire |
324.52 g/mol |
Nom IUPAC |
trimethyl 2-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)ethyl silicate |
InChI |
InChI=1S/C12H28O6Si2/c1-11(2)12(18-19(6,7)8)16-9-10-17-20(13-3,14-4)15-5/h9-10H2,1-8H3 |
Clé InChI |
JQYDWNAPZWQTEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(OCCO[Si](OC)(OC)OC)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


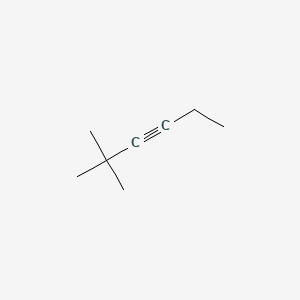
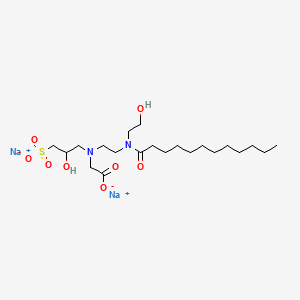
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
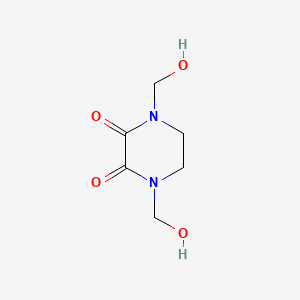
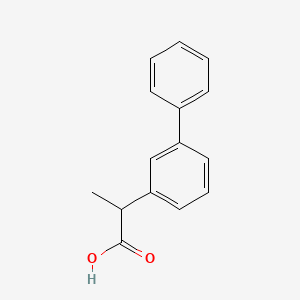
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
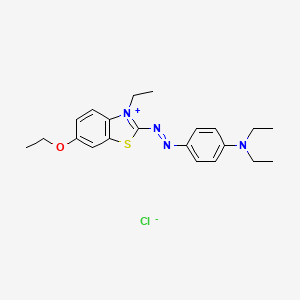
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)
